molecular formula C8H6BrFO2 B1360276 Methyl 2-bromo-5-fluorobenzoate CAS No. 6942-39-8

Methyl 2-bromo-5-fluorobenzoate

Cat. No. B1360276
CAS RN: 6942-39-8
M. Wt: 233.03 g/mol
InChI Key: FCMQMRAFVRTHCR-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-fluorobenzoate” is a chemical compound with the molecular formula C8H6BrFO212. It is also known by other names such as “Benzoic acid, 2-bromo-5-fluoro-, methyl ester” and "2-Bromo-5-fluorobenzoic acid, methyl ester"12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-bromo-5-fluorobenzoate” from the web search results.



Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-fluorobenzoate” can be represented by the InChI code: InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H32. The molecular weight of this compound is 233.034 Da12.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Methyl 2-bromo-5-fluorobenzoate” from the web search results.



Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-fluorobenzoate” has a molecular weight of 233.034 Da12. However, I couldn’t find more detailed physical and chemical properties from the web search results.


Safety And Hazards

“Methyl 2-bromo-5-fluorobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation3. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used3.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “Methyl 2-bromo-5-fluorobenzoate” from the web search results.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or refer to the primary literature for more detailed and specific information.


properties

IUPAC Name

methyl 2-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMQMRAFVRTHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219574
Record name Benzoic acid, 2-bromo-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-fluorobenzoate

CAS RN

6942-39-8
Record name Methyl 2-bromo-5-fluorobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-fluoro-, methyl ester
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Record name 6942-39-8
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Record name Benzoic acid, 2-bromo-5-fluoro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-bromo-5-fluoro-, methyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-fluorobenzoic acid (9) (21.90 g, 100 mmol) in methanol (100 mL) was added conc. H2SO4 (2 mL). The mixture was heated at reflux for 21 h. Most of the solvent was evaporated and diluted with water (200 mL). The mixture was extracted with EtOAc (150 mL×2). The combined extracts were washed with saturated NaHCO3 and brine, dried over MgSO4, and concentrated to give methyl 2-bromo-5-fluorobenzoate (10).
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-fluorobenzoic acid (7.92 g, 36.2 mmol) in N,N-dimethylformamide (75 mL) was added potassium carbonate (6.91 g, 50.0 mmol) as a solid in one portion at room temperature. The mixture was stirred for 5 minutes and iodomethane (6.39 g, 45.0 mmol) was added in one portion. The mixture was stirred at ambient temperature for 22 hours. The reaction mixture was partitioned between ethyl acetate and water. The aqueous portion was extracted with additional ethyl acetate (3×) and the combined organic extracts were washed successively with 10% potassium carbonate solution, water and brine. The organic portion was dried (Na2SO4) and concentrated to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.87 (s, 3H) 7.41 (td, J=8.56, 3.22 Hz, 1H) 7.65 (dd, J=8.99, 3.22 Hz, 1H) 7.81 (dd, J=9.16, 5.09 Hz, 1H); MS (+DCI/NH3) m/z 250.0 [M+NH4]+.
Quantity
7.92 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.39 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-bromo-5-fluorobenzoate
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Methyl 2-bromo-5-fluorobenzoate

Citations

For This Compound
7
Citations
W Huang, S Huang, Z Sun, W Zhang, Z Zeng… - …, 2023 - Wiley Online Library
Halogenated biaryls are vital structural skeletons in bioactive products. In this study, an effective chemoenzymatic halogenation by vanadium‐dependent chloroperoxidase from …
T Shahzadi, RSZ Saleem, GA Chotana - Synthesis, 2018 - thieme-connect.com
Hydroxybenzoates are an important class of phenols that are widely used as preservatives and antiseptics in the food and pharmaceutical industries. In this report, a facile preparation …
Number of citations: 4 www.thieme-connect.com
MJ Namkung, TL Fletcher - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… 2,3,4,5-tetrafluoroiodobenzene and 47 g of methyl 2-bromo-5-fluorobenzoate (see the procedure for 1,4difluoro-9-oxofluorene), according to the usual procedure, gave 3.2 g (25%) of …
Number of citations: 12 cdnsciencepub.com
Y Da, W Yuan, T Xin, Y Nie, Y Ye, YJ Yan… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and pharmaceutical activity of new potent non-tetrazole angiotensin II (Ang II) receptor antagonists were described. These compounds were fluorine substituted …
Number of citations: 21 www.sciencedirect.com
L Mélin, S Abdullayev, A Fnaiche, V Vu… - …, 2021 - Wiley Online Library
The YAP‐TEAD transcriptional complex is responsible for the expression of genes that regulate cancer cell growth and proliferation. Dysregulation of the Hippo pathway due to …
V Hernandez-Olmos, J Heering, V Planz… - Journal of Medicinal …, 2020 - ACS Publications
… It was synthetized according to GP1A from methyl 2-bromo-5-fluorobenzoate (350 mg, 1.5 mmol), 4-formylphenylboronic acid (247 mg, 1.65 mmol), cesium carbonate (1.73 g, 5.3 mmol), …
Number of citations: 8 pubs.acs.org
H Zhang, W Li, XD Hu, WB Liu - The Journal of Organic Chemistry, 2021 - ACS Publications
… the reaction was performed with PdCl 2 (10.2 mg, 0.05 mmol, 2.5 mol %), PPh 3 (30.4 mg, 0.12 mmol, 6 mol %), CuI (14.2 mg, 0.072 mmol, 3.6 mol %), methyl 2-bromo-5-fluorobenzoate …
Number of citations: 7 pubs.acs.org

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